C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine
Overview
Description
C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine is a useful research compound. Its molecular formula is C14H28N2 and its molecular weight is 224.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Azepane-based compounds, including C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine, have shown a wide range of pharmacological properties due to their high degree of structural diversity. This makes them valuable for discovering new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA, used in treating various diseases. Recent developments in azepane-based compounds cover therapeutic applications such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. This review also touches on the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds, indicating the future discovery of suitable drug candidates against numerous devastating diseases (Zha et al., 2019).
Review on Seven-Membered Heterocyclic Compounds
Azepine and its derivatives, including azepane, hold significant pharmacological and therapeutic implications. The synthesis, reaction, and biological properties of these seven-membered heterocyclic compounds have been extensively explored, revealing their potential in developing new pharmacological agents. The review underscores the importance of further research in the biological section of these compounds, suggesting a wide scope for researchers to explore N-containing seven-membered heterocycles for various therapeutic uses (Kaur et al., 2021).
Properties
IUPAC Name |
[1-(azepan-1-yl)-4-methylcyclohexyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-13-6-8-14(12-15,9-7-13)16-10-4-2-3-5-11-16/h13H,2-12,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCZUKWXTNZAFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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